molecular formula C13H14BrNO2 B1351095 6-Bromospiro[chroman-2,4'-piperidin]-4-one CAS No. 690632-08-7

6-Bromospiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B1351095
CAS No.: 690632-08-7
M. Wt: 296.16 g/mol
InChI Key: HTOKNOIQHUEHNB-UHFFFAOYSA-N
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Description

6-Bromospiro[chroman-2,4’-piperidin]-4-one is a heterocyclic compound characterized by a spiro linkage between a chroman and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[chroman-2,4’-piperidin]-4-one typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the chroman ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Spirocyclization: The final step involves the formation of the spiro linkage with the piperidine ring. This can be accomplished through a nucleophilic substitution reaction where the brominated chroman reacts with a piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for 6-Bromospiro[chroman-2,4’-piperidin]-4-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the piperidinone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced piperidinone derivatives.

    Substitution: Substituted chroman derivatives with various functional groups.

Scientific Research Applications

6-Bromospiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting neurological disorders, cancer, and infectious diseases.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromospiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spiro linkage play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural modifications and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6-Bromospiro[indoline-3,4’-piperidin]-2-one: This compound shares a similar spiro linkage but differs in the heterocyclic components.

    6-Bromospiro[chromane-2,4’-piperidine] hydrochloride: Similar in structure but with a different functional group arrangement.

Uniqueness

6-Bromospiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman and a piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-bromospiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOKNOIQHUEHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383404
Record name 6-Bromospiro[chroman-2,4'-piperidin]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-08-7
Record name 6-Bromospiro[chroman-2,4'-piperidin]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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